

Technical Guide: Physicochemical Properties of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone

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Compound of Interest

Compound Name: 2-Bromo-1-(4-(phenylthio)phenyl)ethanone

Cat. No.: B1315390

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical characteristics of **2-Bromo-1-(4-(phenylthio)phenyl)ethanone** (CAS No: 28179-34-2). Due to the limited availability of experimental data in peer-reviewed literature and public databases for this specific compound, this guide also includes a generalized experimental protocol for the synthesis of related α -bromo aromatic ketones. The provided information is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Introduction

2-Bromo-1-(4-(phenylthio)phenyl)ethanone is an α -brominated aromatic ketone. This class of compounds serves as versatile intermediates in organic synthesis, particularly in the construction of various heterocyclic systems and as precursors for pharmacologically active molecules. The presence of a bromoacetyl group provides a reactive site for nucleophilic substitution, making it a valuable building block for introducing the phenacyl moiety into a target structure. The phenylthio substituent can also influence the compound's reactivity and physicochemical properties.

Physicochemical Properties

Detailed experimental data on the physical properties of **2-Bromo-1-(4-(phenylthio)phenyl)ethanone** are not readily available in the public domain. Commercial suppliers of this compound (CAS 28179-34-2) confirm its molecular formula and weight but do not typically provide extensive analytical data^[1]. The following table summarizes the known and calculated properties.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₁ BrOS	[1]
Molecular Weight	307.21 g/mol	
CAS Number	28179-34-2	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

Synthesis

A specific, detailed experimental protocol for the synthesis of **2-Bromo-1-(4-(phenylthio)phenyl)ethanone** is not described in the reviewed literature. However, a general and widely applicable method for the synthesis of α -bromo aromatic ketones is the bromination of the corresponding acetophenone derivative.

General Experimental Protocol: Bromination of an Aromatic Ketone

This protocol is adapted from established methods for the synthesis of similar α -bromoacetophenones.

Materials:

- 1-(4-(phenylthio)phenyl)ethanone (precursor)

- Bromine (Br_2) or N-Bromosuccinimide (NBS)
- Appropriate solvent (e.g., chloroform, acetic acid, or dioxane)
- Acid catalyst (e.g., a few drops of HBr or AlCl_3), if necessary

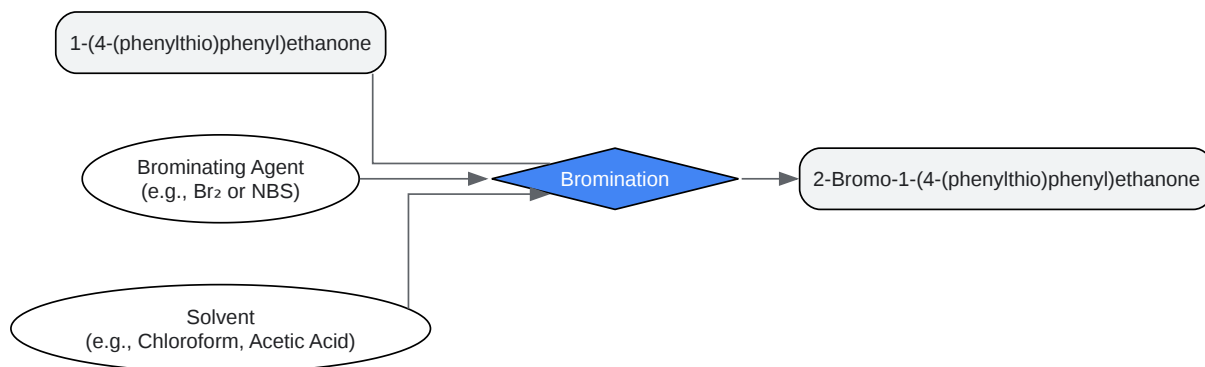
Procedure:

- Dissolve the starting material, 1-(4-(phenylthio)phenyl)ethanone, in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Cool the solution in an ice bath.
- Slowly add a stoichiometric amount of the brominating agent (e.g., bromine dissolved in the same solvent) to the cooled solution with constant stirring. The reaction is typically exothermic.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, the mixture is typically worked up by washing with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any excess bromine, followed by washing with water and brine.
- The organic layer is then dried over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Note: The choice of brominating agent and solvent can significantly impact the reaction's selectivity and yield. For substrates with electron-rich aromatic rings, using a milder brominating agent like NBS can help to avoid aromatic bromination.

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for the preparation of **2-Bromo-1-(4-(phenylthio)phenyl)ethanone** from its acetophenone precursor.



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General synthesis of **2-Bromo-1-(4-(phenylthio)phenyl)ethanone**.

Spectroscopic Data

No specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **2-Bromo-1-(4-(phenylthio)phenyl)ethanone** has been identified in the surveyed scientific literature or publicly available databases. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.

Conclusion

This technical guide consolidates the limited available information on the physical and chemical characteristics of **2-Bromo-1-(4-(phenylthio)phenyl)ethanone**. While a comprehensive dataset is not currently available, the provided general synthesis protocol and workflow offer a starting point for its preparation in a laboratory setting. It is imperative for researchers utilizing this compound to conduct thorough in-house characterization to confirm its identity and purity prior to its use in further synthetic applications.

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References

- 1. PubChemLite - 2-bromo-1-(4-(phenylthio)phenyl)ethanone (C₁₄H₁₁BrOS) [pubchemlite.lcsb.uni.lu]
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